molecular formula C14H10F2OS B1423528 (2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone CAS No. 1332355-11-9

(2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone

Cat. No.: B1423528
CAS No.: 1332355-11-9
M. Wt: 264.29 g/mol
InChI Key: YRLPZUGLHJRHFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone is an organic compound with the molecular formula C14H10F2OS and a molecular weight of 264.29 g/mol . This compound is characterized by the presence of two fluorine atoms on the phenyl ring and a methylsulfanyl group on another phenyl ring, connected through a methanone bridge. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

(2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of “(2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone” is not clear as it is a research compound and not intended for human or veterinary use.

Safety and Hazards

As a research compound, “(2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone” should be handled with care. Specific safety and hazard information may be available in its Material Safety Data Sheet (MSDS) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone typically involves the reaction of 2,5-difluorobenzoyl chloride with 3-(methylsulfanyl)phenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) in an organic solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: NaBH4, LiAlH4

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxide, sulfone

    Reduction: Alcohol

    Substitution: Amino or thiol-substituted derivatives

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone
  • (2,6-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone

Uniqueness

(2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The 2,5-difluoro substitution pattern can lead to different electronic and steric effects compared to other isomers, making it a distinct compound for various applications .

Properties

IUPAC Name

(2,5-difluorophenyl)-(3-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2OS/c1-18-11-4-2-3-9(7-11)14(17)12-8-10(15)5-6-13(12)16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLPZUGLHJRHFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)C2=C(C=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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